7-Chloro-N,N-dimethylquinolin-4-amine
Overview
Description
7-Chloro-N,N-dimethylquinolin-4-amine is a chemical compound with the formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases . Another study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Molecular Structure Analysis
The molecular structure of 7-Chloro-N,N-dimethylquinolin-4-amine is represented by the formula C11H11ClN2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Chloro-N,N-dimethylquinolin-4-amine include nucleophilic aromatic substitution reactions and the formation of Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-N,N-dimethylquinolin-4-amine include a molecular weight of 206.67 g/mol and a molecular formula of C11H11ClN2 .Scientific Research Applications
Anticancer Properties
A series of 4-aminoquinoline derivatives, including 7-Chloro-N,N-dimethylquinolin-4-amine, were synthesized and evaluated for cytotoxic effects on human breast tumor cell lines. These derivatives, particularly N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated potent anticancer activity, especially against MDA-MB 468 cells (Zhang et al., 2007).
Antimalarial and Antiplasmodial Activity
Compounds including (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine and N-(7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine were synthesized and exhibited significant in vitro antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003).
Antibacterial Properties
New 8-nitrofluoroquinolone models with 7-chloro-N,N-dimethylquinolin-4-amine structures showed interesting antibacterial activity against both gram-positive and gram-negative strains, with certain derivatives demonstrating significant activity against S. aureus (Al-Hiari et al., 2007).
Apoptosis Induction in Cancer Therapy
A 4-aminoquinoline derivative, including a variant of 7-chloro-N,N-dimethylquinolin-4-amine, was identified to significantly sensitize tumor cell killing by Akt inhibitors, highlighting its potential in cancer-specific therapeutic applications (Hu et al., 2009).
Antioxidant Activity
Selenium-containing quinolines, including derivatives of 7-chloro-N,N-dimethylquinolin-4-amine, demonstrated significant antioxidant potential in various in vitro assays. These compounds showed effective inhibition of radicals and other oxidative stress markers (Bocchini et al., 2020).
Antifungal Activity
2-Chloroquinoline derivatives, including 7-chloro-N,N-dimethylquinolin-4-amine, have shown promising results as non-azole antimycotic agents. Certain derivatives exhibited significant antifungal activity against various fungal strains, including Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).
properties
IUPAC Name |
7-chloro-N,N-dimethylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZPOQQPLFGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540196 | |
Record name | 7-Chloro-N,N-dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N,N-dimethylquinolin-4-amine | |
CAS RN |
22072-07-7 | |
Record name | 7-Chloro-N,N-dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.